

biological activity of compounds derived from 3-Fluoro-5-methoxybenzylamine

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Compound of Interest

Compound Name: **3-Fluoro-5-methoxybenzylamine**

Cat. No.: **B1323553**

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A comprehensive analysis of compounds derived from a substituted benzylamine core reveals their potential as potent enzyme inhibitors. This guide compares a series of 4-substituted benzylamine derivatives developed as inhibitors of β -tryptase, a key mediator in asthma. The data presented is based on the findings of Miyazaki et al. (2006) in their study on β -tryptase inhibitors[1]. While the initial search for the biological activity of compounds specifically derived from **3-Fluoro-5-methoxybenzylamine** did not yield a specific dataset, the principles of structure-activity relationships observed in this guide can be applied to the design of novel derivatives from other benzylamine scaffolds. The inclusion of fluorine and methoxy groups in drug candidates is a common strategy in medicinal chemistry to enhance properties like metabolic stability and cell permeability[2].

Comparative Analysis of β -Tryptase Inhibitors

A series of 4-substituted benzylamine derivatives were synthesized and evaluated for their inhibitory activity against human β -tryptase. The core structure consists of a substituted benzylamine linked to a naphthalene moiety. The following table summarizes the structure-activity relationship (SAR) data, highlighting the impact of different substituents on inhibitory potency.

Table 1: Inhibitory Activity of 4-Substituted Benzylamine Derivatives against β -Tryptase

Compound ID	R (Substituent on Benzylamine)	IC ₅₀ (nM)
15a	H	110
15b	4-OH	25
15c	4-OMe	44
15d	4-Cl	43
15e	4-F	59
15f	3-OH	15
15g	3-OMe	28
15h (M58539)	3-OH, 4-OMe	5.0
15i	2-OH	1000
15j	2-OMe	>1000

Data sourced from Miyazaki et al. (2006)[1].

The data indicates that substitution on the benzylamine ring is crucial for potent inhibitory activity. Specifically, meta-substituents (as in 15f and 15g) are generally more effective than para-substituents (15b-15e). Ortho-substitution (15i, 15j) leads to a significant loss of activity. The most potent compound, 15h (M58539), incorporates both a 3-hydroxy and a 4-methoxy group, demonstrating a synergistic effect of these substitutions, resulting in an IC₅₀ of 5.0 nM[1].

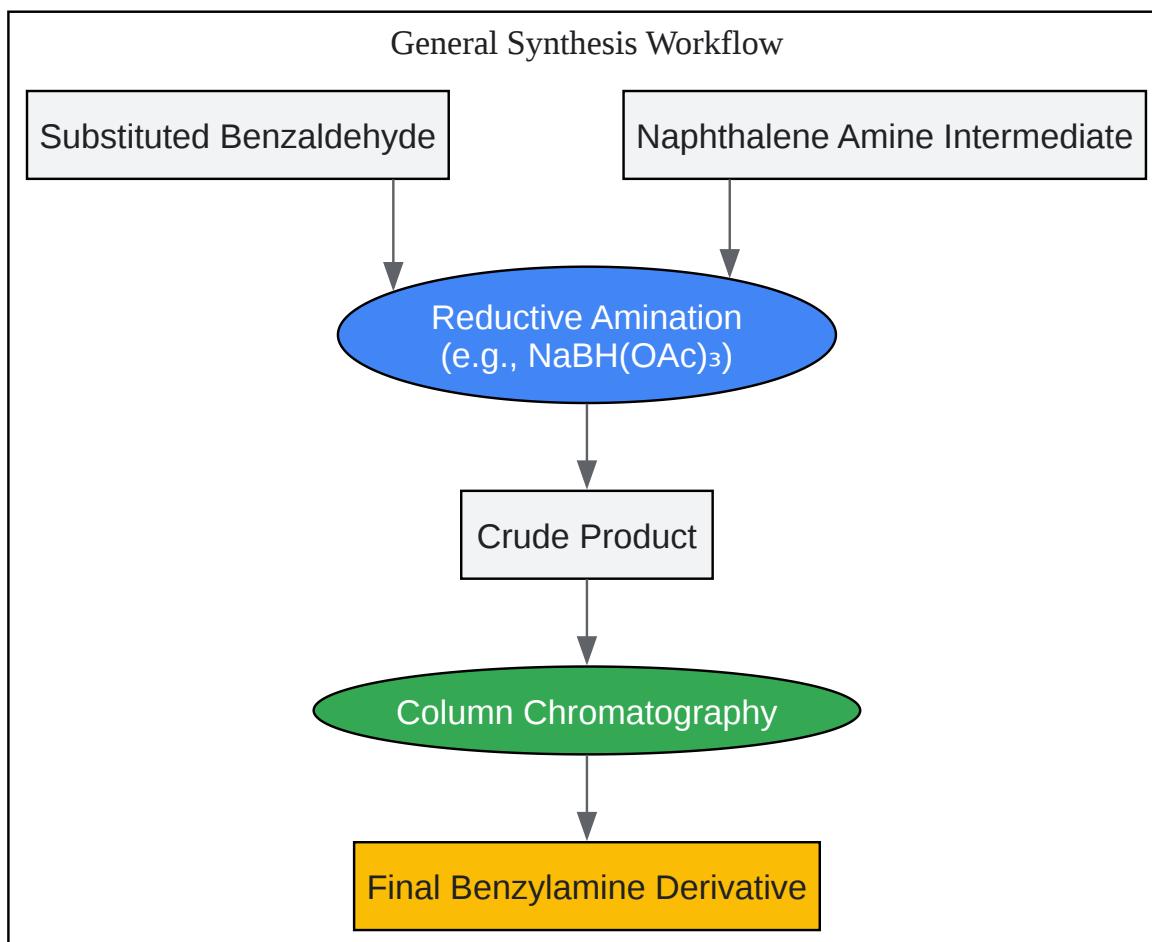
Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the study by Miyazaki et al. (2006)[1].

General Synthesis of 4-Substituted Benzylamine Derivatives

The synthesis of the target compounds involved a multi-step process. A key step is the reductive amination between a benzaldehyde derivative and an amine.

- Step 1: Synthesis of the Naphthalene Intermediate: The naphthalene portion of the molecule was first synthesized according to previously described methods.
- Step 2: Reductive Amination: The appropriate substituted benzaldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde for compound 15h) was reacted with the synthesized naphthalene amine intermediate in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloroethane.
- Step 3: Purification: The final product was purified using column chromatography on silica gel to yield the desired benzylamine derivative.



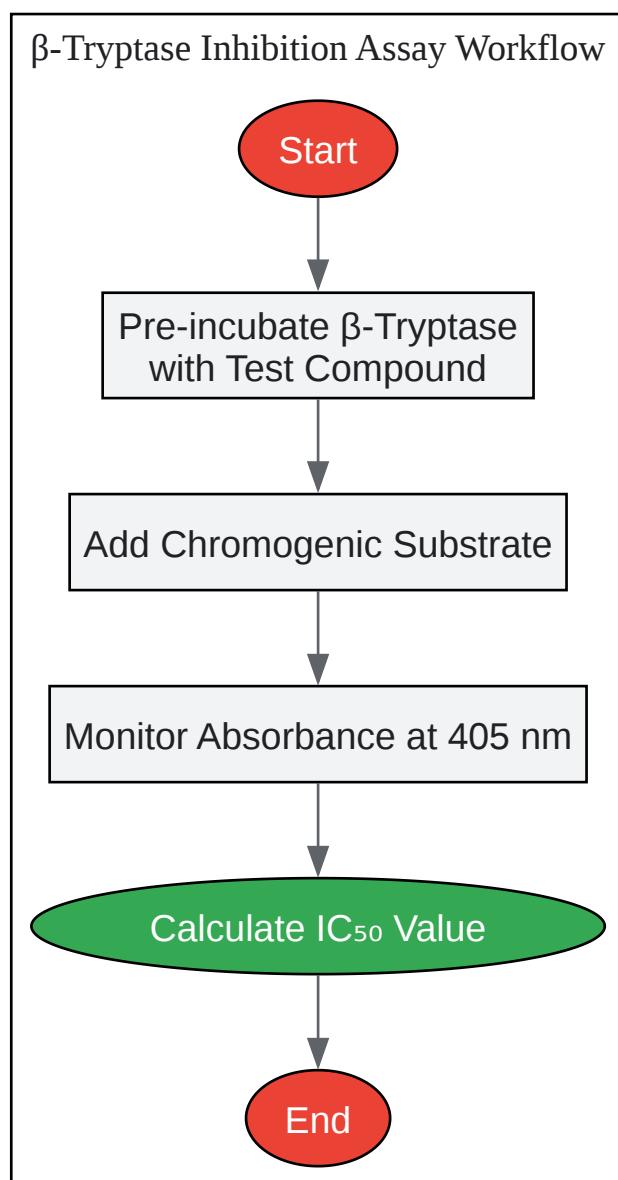
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Caption: General workflow for the synthesis of benzylamine derivatives.

β-Tryptase Inhibition Assay

The inhibitory activity of the synthesized compounds against human β -tryptase was determined using a chromogenic substrate assay.

- Enzyme and Substrate: Recombinant human β -tryptase and the chromogenic substrate, tosyl-Gly-Pro-Lys-p-nitroanilide, were used.
- Assay Buffer: The assay was performed in a buffer solution containing 50 mM Tris-HCl (pH 8.2), 150 mM NaCl, 0.05% Tween 20, and 50 μ g/mL heparin.
- Procedure:
 - The test compound, dissolved in DMSO, was pre-incubated with the β -tryptase enzyme in the assay buffer for 10 minutes at room temperature.
 - The reaction was initiated by adding the chromogenic substrate.
 - The rate of p-nitroaniline release was monitored by measuring the change in absorbance at 405 nm using a microplate reader.
- Data Analysis: The IC_{50} values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

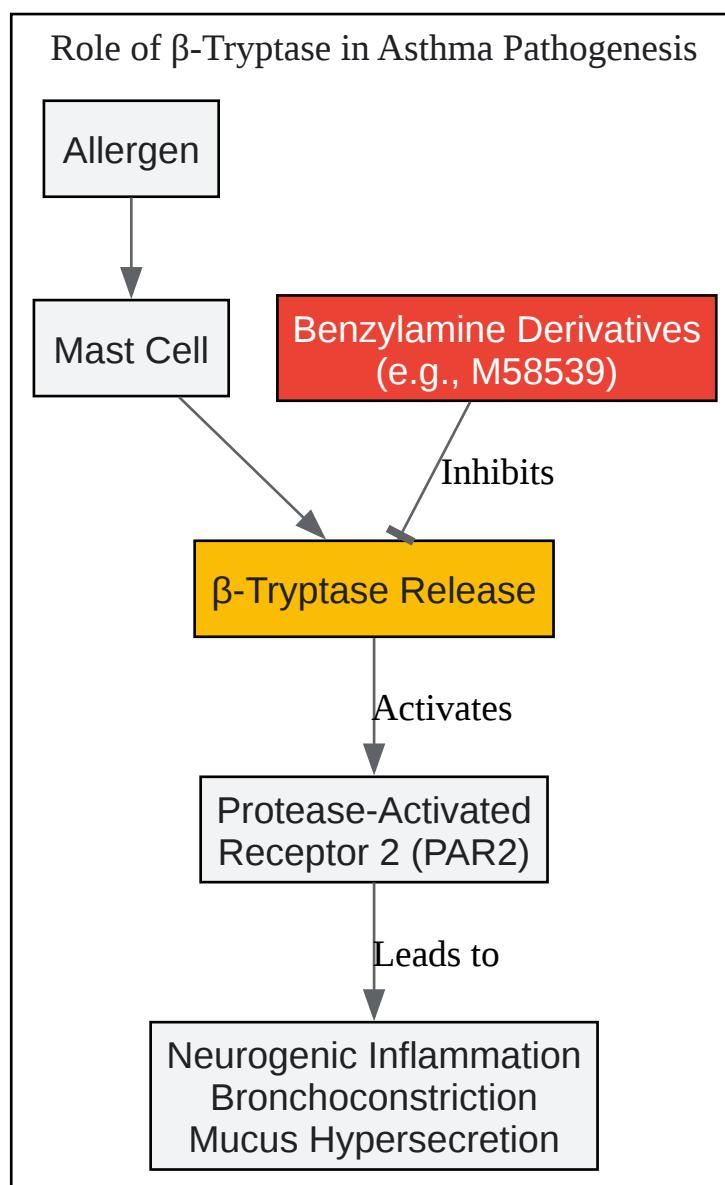


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Caption: Workflow for the β-tryptase enzymatic assay.

Signaling Pathway Context

β-tryptase is a serine protease released from mast cells during an allergic or inflammatory response. In the airways, it can act on protease-activated receptors (PARs), leading to neurogenic inflammation, bronchoconstriction, and mucus hypersecretion, all of which are characteristic features of asthma[1]. Inhibiting β-tryptase is therefore a promising therapeutic strategy for this condition.



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References

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